molecular formula C23H20N4O3 B604023 4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide CAS No. 1119434-42-2

4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B604023
CAS No.: 1119434-42-2
M. Wt: 400.4g/mol
InChI Key: LWQWQXQVIVJMMP-UHFFFAOYSA-N
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Description

4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with a propan-2-yloxy group and a pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multi-step organic reactionsThe final step often involves the coupling of the oxadiazole derivative with a benzamide precursor under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of greener reaction conditions, such as solvent-free or aqueous-phase reactions .

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Properties

CAS No.

1119434-42-2

Molecular Formula

C23H20N4O3

Molecular Weight

400.4g/mol

IUPAC Name

4-propan-2-yloxy-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C23H20N4O3/c1-15(2)29-17-12-10-16(11-13-17)22(28)25-19-8-4-3-7-18(19)23-26-21(27-30-23)20-9-5-6-14-24-20/h3-15H,1-2H3,(H,25,28)

InChI Key

LWQWQXQVIVJMMP-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=N4

Origin of Product

United States

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